1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

Catalog No.
S715018
CAS No.
849351-92-4
M.F
C5H7ClN2O2S
M. Wt
194.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

CAS Number

849351-92-4

Product Name

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

IUPAC Name

2,3-dimethylimidazole-4-sulfonyl chloride

Molecular Formula

C5H7ClN2O2S

Molecular Weight

194.64 g/mol

InChI

InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3

InChI Key

HAULHCBIEFNHJS-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1C)S(=O)(=O)Cl

Canonical SMILES

CC1=NC=C(N1C)S(=O)(=O)Cl

Application in Environmental Science

Summary of the Application: “1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride” and “2,3-dimethylimidazole-4-sulfonyl Chloride” have been used in the simultaneous measurement of free and conjugated estrogens in surface water .

Methods of Application: The compounds were used in a derivatization-based methodology to detect estrogen in free and conjugated forms, including some isomers, using liquid chromatography tandem mass spectrometry (LC-MS n ). The derivatization reaction with these compounds allowed a significant increase of mass spectrometric signal of analytes and also provided distinctive fragmentation for their confirmation even in complicated matrix .

Results or Outcomes: The methodology achieved satisfactory recovery (>75%) for the majority of analytes following optimisation of solid phase extraction (SPE) factors. The linearity was validated over a wide concentration with the correlation coefficient around 0.995 .

Application in Analytical Chemistry

Summary of the Application: “1,2-Dimethylimidazole-4-sulfonyl chloride” has been used as a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry .

Methods of Application: A facile derivatization procedure employing this compound results in dimethylimidazolesulfonyl (DMIS) derivatives that are stable in aqueous solution. These DMIS derivatives produced intense [M+H] (+) ions in positive-ion LC-ESI-MS .

Results or Outcomes: The DMIS derivatives of the selected phenolic compounds showed excellent chromatographic properties. An analytical method was developed and validated for determination in human urine of 1-hydroxypyrene, a widely used biomarker for the assessment of human exposure to PAHs .

Application in Environmental Analysis

Summary of the Application: These compounds have been used in the analysis of the anaesthetic agent propofol in biological samples .

Methods of Application: The analysis of propofol is a challenge due to its weak fragmentation and poor ionization efficacy, resulting in weak signal intensities. The use of these compounds in derivatization can improve the signal intensities for propofol .

Results or Outcomes: The application of these compounds in the analysis of propofol has improved the detection and quantification of this anaesthetic agent in biological samples .

Application in Synthetic Chemistry

Summary of the Application: “1,2-Dimethylimidazole-4-sulfonyl chloride” has been used in the synthesis of various compounds .

Methods of Application: This compound has been used in the synthesis of 1,2-dimethyl-3-n-butylimidazoliumchloride and 1,2-dimethyl-3-n-propylimidazolium chloride. It has also been used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .

Results or Outcomes: The use of “1,2-Dimethylimidazole-4-sulfonyl chloride” in the synthesis of these compounds has resulted in successful formation of the desired products .

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a chemical compound with the molecular formula C₅H₇ClN₂O₂S and a molecular weight of approximately 194.64 g/mol. It is characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. The compound is known for its sulphonyl chloride functional group, making it a versatile reagent in organic synthesis. It appears as a colorless to pale yellow liquid with a boiling point of 44-47 °C and is classified as corrosive and an irritant .

Due to its reactive sulphonyl chloride group. Notable reactions include:

  • Nucleophilic Substitution: The sulphonyl chloride can react with nucleophiles such as amines or alcohols, resulting in the formation of sulphonamides or sulfonates.
  • Acylation Reactions: It can act as an acylating agent, introducing the sulphonyl group into various substrates.
  • Condensation Reactions: The compound can undergo condensation with other functional groups, leading to the formation of complex organic molecules.

These reactions highlight its utility in synthesizing pharmaceuticals and agrochemicals.

Several methods exist for synthesizing 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride:

  • Direct Chlorosulfonation: This method involves the reaction of 1,2-dimethylimidazole with chlorosulfonic acid, leading to the formation of the sulphonyl chloride.
  • Sulfonation of Imidazole Derivatives: Starting from other imidazole derivatives, sulfonation can be achieved using sulfur trioxide or related reagents under controlled conditions.
  • Reflux Conditions: Some syntheses may require refluxing the reactants in an appropriate solvent to facilitate the reaction.

These methods are crucial for producing the compound in laboratory settings for research and industrial applications .

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: The compound can be utilized in developing agrochemicals due to its potential biological activity.
  • Chemical Research: It is employed as a reagent in organic synthesis for introducing sulphonyl groups into target molecules.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Several compounds share structural similarities with 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-MethylimidazoleContains one methyl groupLess reactive than 1,2-dimethyl variant
2-MethylimidazoleContains one methyl groupDifferent position of methyl group
4-MethylimidazoleContains one methyl groupLacks sulphonyl chloride functionality
1,2-DimethylimidazoleSimilar imidazole structureDoes not contain a sulphonyl chloride
5-Sulfamoyl-1H-imidazoleContains a sulfonamide groupExhibits different biological properties

The presence of two methyl groups and a sulphonyl chloride functional group distinguishes 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride from other related compounds, enhancing its reactivity and potential applications .

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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